2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol
Description
2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol is a pyridine derivative featuring a chlorinated pyridinyl ring linked to an ethan-1-ol moiety via an ether bond. Its molecular formula is C₇H₈ClNO₂, with a molecular weight of 173.6 g/mol.
The ethan-1-ol group contributes polarity, improving solubility in protic solvents. Commercial availability through suppliers like CymitQuimica highlights its importance in medicinal chemistry, with pricing tiers reflecting demand for small-scale research (e.g., 50 mg at €571.00) .
Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFFKIOIBVFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol typically involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond . The general reaction scheme is as follows:
2-chloropyridine+ethylene glycolK2CO3,refluxthis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 2-[(2-Chloropyridin-4-yl)oxy]acetaldehyde or 2-[(2-Chloropyridin-4-yl)oxy]acetic acid.
Reduction: Formation of 2-[(2-Pyridin-4-yl)oxy]ethan-1-ol.
Substitution: Formation of derivatives such as 2-[(2-Aminopyridin-4-yl)oxy]ethan-1-ol or 2-[(2-Thiopyridin-4-yl)oxy]ethan-1-ol.
Scientific Research Applications
2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
2-[(2-Aminopyridin-4-yl)oxy]ethan-1-ol Hydrochloride
This analog replaces chlorine with an amino group (-NH₂), altering electronic and steric properties. The amino group increases nucleophilicity at the pyridine ring, making it more reactive in condensation or cyclization reactions. However, the hydrochloride salt form (evident in ) enhances water solubility compared to the neutral chloro derivative .
(±)-1-(2-Aminopyrimidin-4-yl)-2-azido-1-(pyridin-4-yl)ethan-1-ol
This compound () features a pyrimidine ring instead of pyridine and introduces an azide (-N₃) group. The azide enables click chemistry applications, while the pyrimidine core may enhance binding to biological targets like kinases or nucleic acids. The molecular weight (~281.3 g/mol ) and polarity differ significantly from the chloro-pyridine derivative .
Ether Chain Modifications
2-(2-(2-((2-(4-Chlorophenyl)propan-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol
This compound () extends the ether chain with additional ethoxy units, creating a branched structure. However, steric hindrance from the bulky 4-chlorophenyl group may reduce synthetic versatility compared to the simpler ethan-1-ol derivative .
Aryl Group Differences
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
Here, the pyridine ring is replaced with a pyrimidine-containing aryl group (). The ketone (-CO-) group instead of a hydroxyl (-OH) reduces hydrogen-bonding capacity, affecting solubility. The piperazine ring introduces basicity (pKa ~8.5), which could enhance interactions with acidic biological targets .
Commercial and Functional Comparison
Key Research Findings and Implications
- Electronic Effects: Chlorine in the target compound enhances electrophilicity, favoring reactions like Suzuki-Miyaura couplings, whereas amino or azide substituents enable divergent reactivity (e.g., diazo coupling or Huisgen cycloaddition) .
- Biological Relevance : Pyridine/piperazine hybrids () are prevalent in kinase inhibitors, suggesting the target compound could serve as a precursor for such therapeutics .
- Synthetic Challenges : Hindered ethers () require specialized catalysts (e.g., AgClO₄), contrasting with the straightforward synthesis of simpler ethan-1-ol derivatives .
Biological Activity
2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound consists of a chlorinated pyridine moiety linked to an ethanolic group. This configuration enables it to interact with various biological targets, influencing metabolic and signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to altered efficacy and toxicity profiles.
- Receptor Modulation : It acts as an antagonist for Lysophosphatidic Acid Receptor 1 (LPAR1), which is significant in cellular signaling related to inflammation and cancer progression. This suggests a potential role in therapeutic strategies targeting these pathways.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties, although specific data on this compound itself is limited.
The mechanism by which this compound exerts its effects involves:
- Binding Affinity : The compound's structure allows it to bind effectively to specific receptors and enzymes, modulating their activity. The presence of the chloropyridine moiety enhances its binding affinity.
- Impact on Signaling Pathways : By inhibiting LPAR1, the compound may alter downstream signaling pathways involved in cell proliferation and inflammation, making it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Future Directions
Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future studies include:
- Pharmacokinetic Studies : Understanding how this compound interacts with other drugs and its overall impact on drug metabolism.
- Clinical Trials : Evaluating its efficacy and safety in clinical settings for conditions like cancer or inflammatory diseases.
- Structural Optimization : Investigating modifications to enhance its biological activity or reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
